molecular formula C24H19FO5 B2932528 3-(3,4-dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]-4H-chromen-4-one CAS No. 637750-22-2

3-(3,4-dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]-4H-chromen-4-one

Cat. No.: B2932528
CAS No.: 637750-22-2
M. Wt: 406.409
InChI Key: KURCSIGAAJCCLY-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]-4H-chromen-4-one is a synthetic organic compound with a complex structure that includes both methoxy and fluorophenyl groups

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with 4-fluorobenzyl bromide in the presence of a base to form an intermediate, which is then cyclized to produce the final chromenone structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

3-(3,4-dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromenone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom under appropriate conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

3-(3,4-dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]-4H-chromen-4-one can be compared with similar compounds such as:

    3-(3,4-Dimethoxyphenyl)-propionic acid: This compound shares the 3,4-dimethoxyphenyl group but differs in its overall structure and properties.

    1-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)sulfanyl)-1-propanone: This compound has a similar fluorophenyl group but includes a sulfanyl group instead of the chromenone structure.

    Flumorph: A compound with a similar fluorophenyl group but different overall structure and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FO5/c1-27-21-10-5-16(11-23(21)28-2)20-14-30-22-12-18(8-9-19(22)24(20)26)29-13-15-3-6-17(25)7-4-15/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURCSIGAAJCCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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